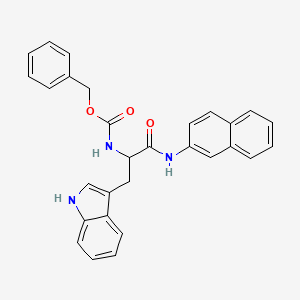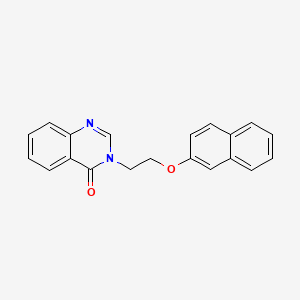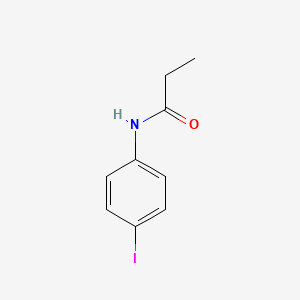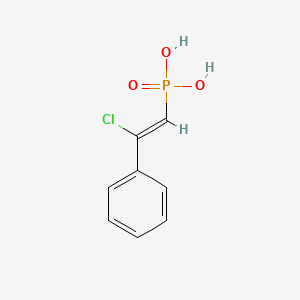
(2-Chloro-2-phenyl-vinyl)-phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-2-phenyl-vinyl)-phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a vinyl group substituted with a chlorine atom and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-2-phenyl-vinyl)-phosphonic acid typically involves the reaction of phenylacetylene with phosphorus trichloride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture-sensitive reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-2-phenyl-vinyl)-phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted vinyl compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Chloro-2-phenyl-vinyl)-phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It serves as a precursor for the preparation of phosphonic acid esters and phosphine ligands, which are valuable in catalysis and coordination chemistry.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development and therapeutic applications.
Medicine
The compound and its derivatives are explored for their potential use in medicinal chemistry. They are investigated for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.
Wirkmechanismus
The mechanism of action of (2-Chloro-2-phenyl-vinyl)-phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to the inhibition or modulation of enzymatic activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Bromo-2-phenyl-vinyl)-phosphonic acid: Similar structure with a bromine atom instead of chlorine.
(2-Iodo-2-phenyl-vinyl)-phosphonic acid: Similar structure with an iodine atom instead of chlorine.
(2-Chloro-2-phenyl-ethyl)-phosphonic acid: Similar structure with an ethyl group instead of a vinyl group.
Uniqueness
(2-Chloro-2-phenyl-vinyl)-phosphonic acid is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to its ethyl analogs
Eigenschaften
Molekularformel |
C8H8ClO3P |
|---|---|
Molekulargewicht |
218.57 g/mol |
IUPAC-Name |
[(Z)-2-chloro-2-phenylethenyl]phosphonic acid |
InChI |
InChI=1S/C8H8ClO3P/c9-8(6-13(10,11)12)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12)/b8-6- |
InChI-Schlüssel |
QOGZXULVVUEDSG-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/P(=O)(O)O)/Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CP(=O)(O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
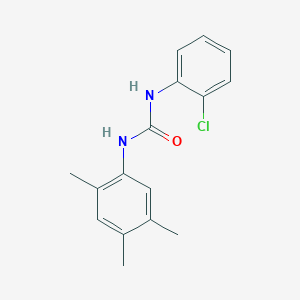

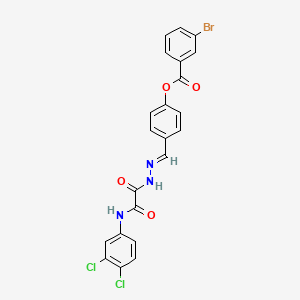
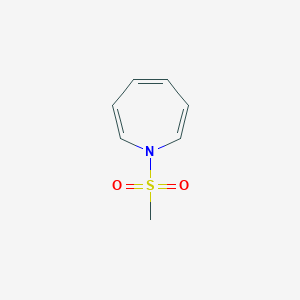
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)




